N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is a synthetic compound that belongs to a class of molecules known for their potential pharmacological applications. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a piperidine moiety, suggesting potential interactions with biological targets.
The compound falls under the category of peptidomimetics, which are compounds designed to mimic the biological activity of peptides. Its structure suggests that it may interact with specific receptors or enzymes in the body, potentially influencing various physiological processes.
The synthesis of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide typically involves multi-step organic reactions. The following outlines a general synthetic route:
Technical details regarding reaction conditions, solvents, and catalysts would depend on the specific methodologies employed in laboratory settings.
The molecular formula of N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide is with a molecular weight of approximately 482.6 g/mol. The structure features several functional groups, including:
The compound can be represented using the SMILES notation: CC(C)[C@H](N)C(=O)N1CCC(CC1)C(=O)N[C@@H](Cc1ccccc1)C(=O)NCc1ccc(F)cc1
. This notation encodes the connectivity and stereochemistry of the molecule.
The compound may participate in various chemical reactions typical for amides and piperidines, including:
Technical details regarding reaction mechanisms would require specific experimental data.
The compound is expected to be a solid at room temperature, with solubility likely varying based on solvent polarity. Specific melting points and boiling points would need to be determined experimentally.
Key chemical properties include:
Relevant data from literature would provide insights into these properties.
N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide has potential applications in:
Exploration of these applications would require further research and validation through experimental studies.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5